molecular formula C15H12N4OS B2849533 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide CAS No. 2034396-68-2

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide

Cat. No.: B2849533
CAS No.: 2034396-68-2
M. Wt: 296.35
InChI Key: VNKLCCACJJKZEO-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide is an organic compound that features a unique combination of thiophene, pyrazine, and picolinamide moieties

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.

Mode of Action

It is known that similar compounds inhibit the growth of mycobacterium tuberculosis . This suggests that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide may interact with its targets in a way that disrupts essential biological processes, leading to the inhibition of bacterial growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it is likely that this compound affects pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may have a similar effect.

Future Directions

The future directions for research on “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide” could include further exploration of its potential uses, such as in pharmaceutical applications, as well as more detailed studies of its properties and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate (K2CO3) in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide is unique due to its combination of thiophene, pyrazine, and picolinamide moieties, which confer distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(11-4-1-2-6-16-11)19-10-12-14(18-8-7-17-12)13-5-3-9-21-13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLCCACJJKZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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